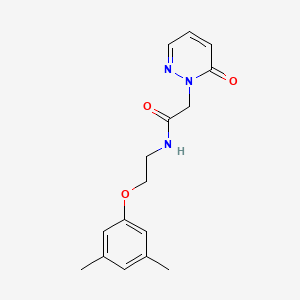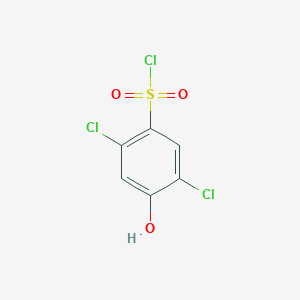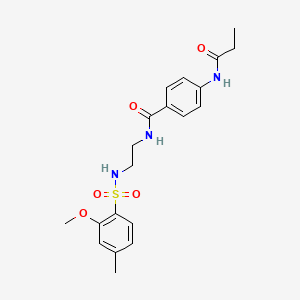![molecular formula C16H17N7O B2453282 11-{3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基}-7,11-二氮杂三环[7.3.1.0^{2,7}]十三碳-2,4-二烯-6-酮 CAS No. 899995-13-2](/img/structure/B2453282.png)
11-{3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基}-7,11-二氮杂三环[7.3.1.0^{2,7}]十三碳-2,4-二烯-6-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine ring fused with a methanopyrido[1,2-a][1,5]diazocin ring system
科学研究应用
11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions. The initial step often includes the formation of the triazolopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the construction of the methanopyrido[1,2-a][1,5]diazocin ring system through a series of condensation and cyclization reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring the scalability of the synthesis. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound, leading to a diverse array of derivatives.
作用机制
The mechanism of action of 11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one: shares similarities with other triazolopyrimidine derivatives and methanopyrido[1,2-a][1,5]diazocin compounds.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, specific binding affinities, and unique reactivity patterns, making it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
11-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-21-15-14(19-20-21)16(18-9-17-15)22-6-10-5-11(8-22)12-3-2-4-13(24)23(12)7-10/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGLQPGLDIRCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
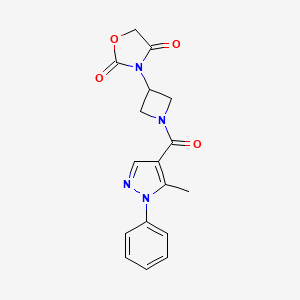
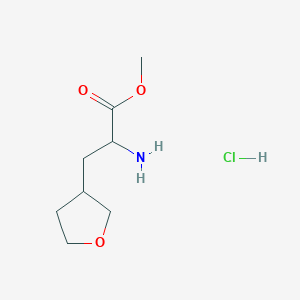
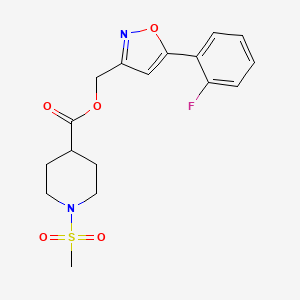
![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2453208.png)
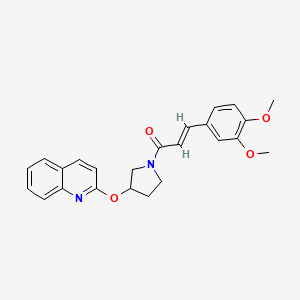

![ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2453211.png)
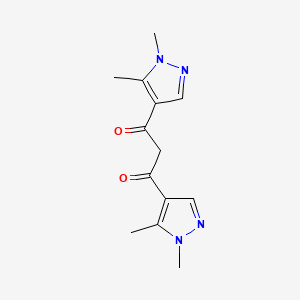
![2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2453215.png)
![(Benzo[b]thiophen-3-yl)zinc pivalate](/img/structure/B2453217.png)
